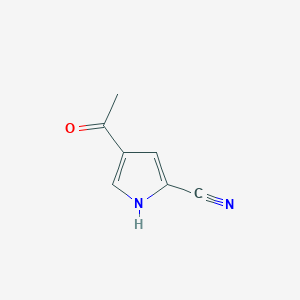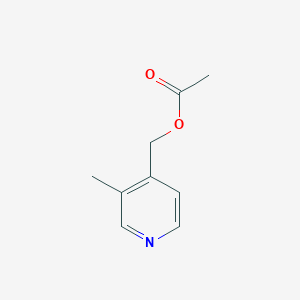
(3-Methylpyridin-4-yl)methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methylpyridin-4-yl)methyl acetate is an organic compound that belongs to the family of pyridine derivatives. It is commonly used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of (3-Methylpyridin-4-yl)methyl acetate is not fully understood. However, it is believed to act as a modulator of various cellular processes, including gene expression and protein synthesis. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Effets Biochimiques Et Physiologiques
Studies have shown that (3-Methylpyridin-4-yl)methyl acetate has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to have neuroprotective effects, which may make it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Additionally, (3-Methylpyridin-4-yl)methyl acetate has been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (3-Methylpyridin-4-yl)methyl acetate is its versatility in scientific research. It can be used as a building block in the synthesis of various organic compounds, as well as a ligand in the preparation of metal complexes for catalytic reactions. Additionally, it has potential therapeutic applications for various diseases, making it a valuable tool for drug discovery research.
However, there are also limitations to the use of (3-Methylpyridin-4-yl)methyl acetate in lab experiments. One of the main limitations is its potential toxicity, which may limit its use in certain applications. Additionally, its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of (3-Methylpyridin-4-yl)methyl acetate. One potential direction is the further exploration of its potential therapeutic applications for various diseases. Additionally, more research is needed to fully understand its mechanism of action and potential toxicity. Finally, the development of new synthesis methods and the exploration of its potential applications in catalytic reactions may also be promising areas for future research.
Conclusion
In conclusion, (3-Methylpyridin-4-yl)methyl acetate is a versatile organic compound with a wide range of potential applications in scientific research. Its synthesis method is well-established, and it has been studied for its potential therapeutic applications for various diseases. While its mechanism of action is not fully understood, it has been shown to have various biochemical and physiological effects. While there are limitations to its use in lab experiments, there are also promising future directions for its study, including further exploration of its potential therapeutic applications and the development of new synthesis methods.
Applications De Recherche Scientifique
(3-Methylpyridin-4-yl)methyl acetate has a wide range of potential applications in scientific research. It has been used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a ligand in the preparation of metal complexes for catalytic reactions. Additionally, (3-Methylpyridin-4-yl)methyl acetate has been studied for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.
Propriétés
Numéro CAS |
18794-49-5 |
|---|---|
Nom du produit |
(3-Methylpyridin-4-yl)methyl acetate |
Formule moléculaire |
C9H11NO2 |
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
(3-methylpyridin-4-yl)methyl acetate |
InChI |
InChI=1S/C9H11NO2/c1-7-5-10-4-3-9(7)6-12-8(2)11/h3-5H,6H2,1-2H3 |
Clé InChI |
CEWMIVBWLKCOMW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CN=C1)COC(=O)C |
SMILES canonique |
CC1=C(C=CN=C1)COC(=O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

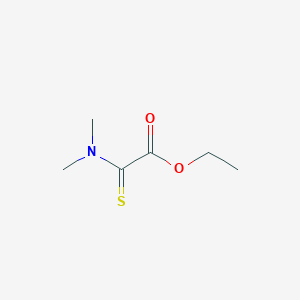
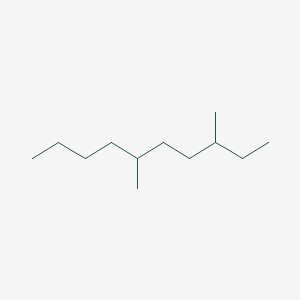
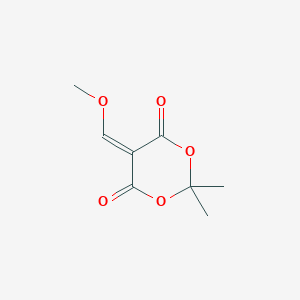
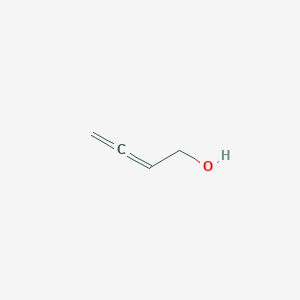
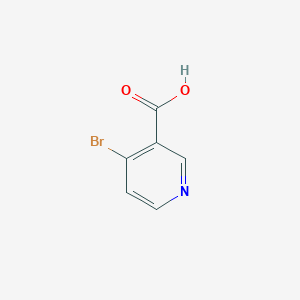
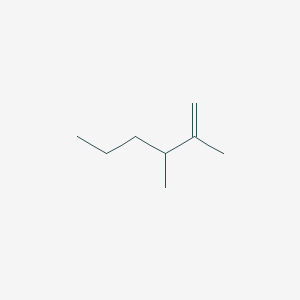
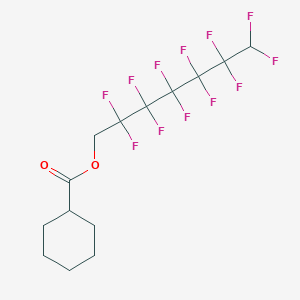
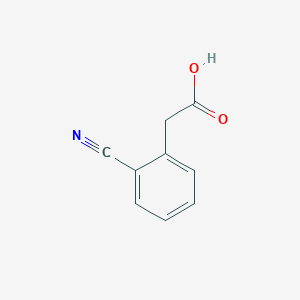
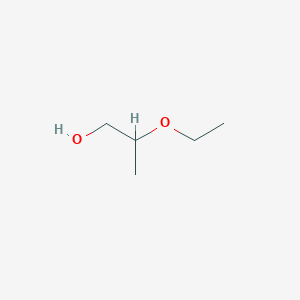
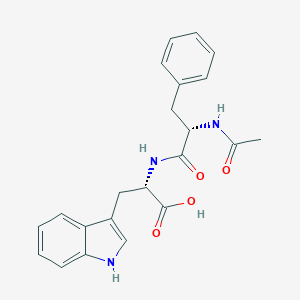
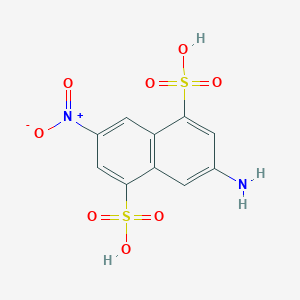
![11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one](/img/structure/B102475.png)

